7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
CAS No.:
Cat. No.: VC16481053
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride -](/images/structure/VC16481053.png)
Specification
Molecular Formula | C11H16ClNO |
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Molecular Weight | 213.70 g/mol |
IUPAC Name | 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H |
Standard InChI Key | PFTUEBFTHVNUBZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)NCCCC2.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a benzo[b]azepine system, where the benzene ring is fused to a partially saturated azepine ring. The methoxy group (-OCH) at the 7-position introduces electron-donating effects, influencing electronic distribution and intermolecular interactions. X-ray crystallography and NMR data (e.g., -NMR: δ 2.61 ppm for methylene protons) confirm the chair-like conformation of the azepine ring and planar benzene moiety . The hydrochloride salt enhances solubility in polar solvents, critical for biological assays.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 213.7 g/mol | |
Density | 1.187 g/cm³ (analog estimate) | |
Boiling Point | 353.99°C (analog estimate) | |
LogP | 3.004 (predicted) | |
Solubility | Soluble in DMSO, methanol |
Spectroscopic Identification
The compound’s canonical SMILES string () encodes its connectivity, while the InChI key () provides a unique identifier for databases . IR spectra reveal characteristic stretches for the aromatic C-H (3050 cm), methoxy C-O (1250 cm), and protonated amine N-H (2500 cm) .
Synthetic Methodologies
Cyclocondensation Strategies
A patented route for analogous benzazepines involves a four-step sequence :
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Formation of 4-(4-substituted-anilino)-4-ketobutyric acid: Reacting 4-methoxyaniline with succinic anhydride in dichloromethane under reflux yields the ketoacid intermediate.
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Cyclization to dihydrodiketone: Treatment with AlCl in dichloroethane at 60°C induces Friedel-Crafts acylation, forming the azepine ring .
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Ethylene glycol ketal protection: Tosic acid-catalyzed reaction with ethylene glycol in toluene stabilizes the ketone for subsequent reduction.
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Borohydride reduction: Sodium borohydride and BF-THF selectively reduce the ketone to the secondary amine, followed by HCl salt formation .
Critical Parameters:
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AlCl stoichiometry (2.5–3.0 equiv) ensures complete cyclization without side reactions .
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Temperature control (<35°C during workup) prevents decomposition of the acid-sensitive intermediate .
Alternative Routes
Kanao et al. (1982) reported a Pd-catalyzed coupling approach starting from 7-methoxyindole, achieving a 68% yield via Buchwald-Hartwig amination . This method avoids harsh Lewis acids but requires inert conditions.
Biological Applications and Mechanism
Antitubercular Activity
Whitehouse et al. (2019) identified the compound as a scaffold for allosteric inhibitors of Mycobacterium tuberculosis fumarate hydratase (FH) . By binding to a cryptic pocket near the active site, it disrupts the enzyme’s conformational dynamics, reducing catalytic efficiency () . Molecular dynamics simulations show the methoxy group forms hydrogen bonds with Thr-156 and His-204, while the azepine ring induces steric occlusion of substrate entry .
Industrial and Research Applications
Drug Development
The compound is a precursor to:
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Mebeverine analogs: Used in irritable bowel syndrome for their antispasmodic effects .
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FH inhibitors: Investigational agents for drug-resistant tuberculosis (Phase I trials ongoing) .
Chemical Biology
As a photoaffinity probe, the azepine nitrogen can be functionalized with diazirine groups to map FH-inhibitor binding sites via click chemistry .
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